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Compound of Interest

Compound Name: Nota-P2-RM26

Cat. No.: B15602829

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nota-P2-RM26 is a potent and specific antagonist for the gastrin-releasing peptide receptor
(GRPR), a G-protein coupled receptor overexpressed in a variety of cancers, including prostate
and breast cancer. This characteristic makes GRPR a prime target for diagnostic imaging and
targeted radionuclide therapy. Nota-P2-RM26, when chelated with radionuclides such as
Gallium-68 (°8Ga) or Indium-111 (*1In), serves as a valuable tool for visualizing GRPR-
expressing tumors. Accurate and reproducible in vitro uptake assays are crucial for the
preclinical evaluation of such radiopharmaceuticals. These application notes provide detailed
protocols for selecting appropriate cell lines and performing Nota-P2-RM26 uptake assays.

Suitable Cell Lines for Nota-P2-RM26 Uptake Assays

The selection of appropriate cell lines is critical for studying the uptake and binding
characteristics of Nota-P2-RM26. A panel of cell lines with varying levels of GRPR expression
is recommended to establish the specificity of the uptake.

GRPR-Positive Cell Lines:

o PC-3 (Prostate Cancer): This is the most commonly used cell line for in vitro and in vivo
studies of GRPR antagonists. It exhibits high levels of GRPR expression.
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o VCaP (Prostate Cancer): Another prostate cancer cell line that expresses GRPR and can be
used for uptake studies.

e T47D and MCF7 (Breast Cancer): These breast cancer cell lines are known to have high
GRPR expression.[1]

e PEO4 (Ovarian Cancer): This cell line has been shown to have high GRPR expression.[2]

e H69 (Small Cell Lung Cancer): A well-characterized SCLC cell line with high GRPR
expression.[2]

e HT29 and Caco-2 (Colon Cancer): These colon cancer cell lines express GRPR.[Z]

o MDA-MB-453 and MDA-MB-231 (Breast Cancer): These cell lines also express GRPR, with
MDA-MB-453 showing higher expression levels than MDA-MB-231.[3]

GRPR-Negative/Low-Expression Cell Lines (for use as negative controls):
o PANC-1 (Pancreatic Cancer): This cell line exhibits very low levels of GRPR expression.[2]
e HCT116 (Colon Cancer): Shows no detectable GRPR expression.[2]

o DU-145 (Prostate Cancer): This prostate cancer cell line is considered GRPR-negative and
can be used to demonstrate specificity.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Nota-P2-RM26 and related
compounds in various cell lines. This data is essential for comparing the binding affinity and
uptake of the radioligand.

Compound Cell Line IC50 (nM) Reference

natin-NOTA-P2-RM26  PC-3 26+0.1 [5]

natGa-NOTA-P2-
RM26

PC-3 0.91+0.19
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Compound Cell Line Kd (pM) Reference
111In-NOTA-P2-
PC-3 23+13
RM26
Uptake (%ID/g
Radioligand Cell Line or % added Time Point Reference
activity)
68Ga-AMBA _
. VCaP 6.7 £ 1.4 %ID/g 20-30 min [6]
(agonist)
68Ga-AMBA ,
, PC-3 9.2 + 1.1 %ID/g 20-30 min [6]
(agonist)
111In-DOTAGA-
8.3 £ 0.2% of
PEG2-RM26 PC-3 o 1h
) added activity
(antagonist)
111In-DOTAGA-
21.8 £ 0.7% of
PEG2-RM26 PC-3 o 24 h
] added activity
(antagonist)
111In-AU-RM26-
_ PC-3 7.0 0.7 %IA/g 1h [4]
M1 (antagonist)
177Lu-AMBA ~10% of added
. T47D [1]
(agonist) dose

Experimental Protocols
Protocol 1: Cell Culture

e Cell Lines: Culture GRPR-positive (e.g., PC-3) and GRPR-negative (e.g., DU-145) cells in
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin.

¢ Incubation: Maintain cells in a humidified incubator at 37°C with 5% COa.

e Subculture: Passage cells every 2-3 days to maintain exponential growth.
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Protocol 2: Radioligand Uptake Assay (Adherent Cells)

This protocol is designed to quantify the cellular uptake of radiolabeled Nota-P2-RM26.
Materials:

 GRPR-positive and -negative cells

o 24-well plates

» Radiolabeled Nota-P2-RM26 (e.g., ®®Ga-Nota-P2-RM26)
» Binding buffer (e.g., HBSS with 1% BSA)

» Unlabeled Nota-P2-RM26 for blocking

e Phosphate-buffered saline (PBS), ice-cold

e Lysis buffer (e.g., 0.1 M NaOH)

e Gamma counter

Procedure:

o Cell Seeding: Seed 1 x 10° to 5 x 10° cells per well in a 24-well plate and allow them to
attach overnight.

o Preparation: On the day of the experiment, wash the cells twice with PBS.

» Blocking (for non-specific binding): To determine non-specific binding, add a 100-fold molar
excess of unlabeled Nota-P2-RM26 to a subset of wells and incubate for 10 minutes at room
temperature.

 Incubation: Add the radiolabeled Nota-P2-RM26 (e.g., 1 nM final concentration) to all wells.

o Time Points: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120
minutes).
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o Termination: To stop the uptake, aspirate the medium and wash the cells three times with
ice-cold PBS.

o Cell Lysis: Add lysis buffer to each well and incubate for at least 10 minutes to ensure
complete cell lysis.

» Quantification: Collect the lysate from each well and measure the radioactivity using a
gamma counter.

o Data Analysis: Calculate the percentage of added radioactivity taken up by the cells. Specific
uptake is determined by subtracting the non-specific binding (from the blocked wells) from
the total binding.

Protocol 3: Internalization Assay

This assay differentiates between membrane-bound and internalized radioligand.
Materials:

e Same as Protocol 2

¢ Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5)

Procedure:

o Follow steps 1-5 of the Radioligand Uptake Assay protocol.

o Termination and Surface Ligand Removal: After incubation, place the plate on ice. Aspirate
the medium and wash the cells once with ice-cold PBS. To remove the surface-bound
radioligand, add acid wash buffer to each well and incubate for 5-10 minutes on ice.

e Collection of Fractions:

o Membrane-Bound Fraction: Collect the supernatant (acid wash buffer), which contains the
membrane-bound radioligand.

o Internalized Fraction: Wash the cells again with PBS. Then, lyse the cells with lysis buffer
to release the internalized radioligand.
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e Quantification: Measure the radioactivity in both the membrane-bound and internalized
fractions using a gamma counter.

o Data Analysis: Express the internalized radioactivity as a percentage of the total cell-
associated radioactivity (membrane-bound + internalized).

Visualizations
GRPR Signaling Pathway
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Caption: GRPR signaling upon agonist binding.

Experimental Workflow for Nota-P2-RM26 Uptake Assay
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Caption: Workflow for a radioligand uptake assay.

Internalization of GRPR Antagonist
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Caption: Slow internalization of GRPR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Nota-P2-RM26
Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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uptake-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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